molecular formula C8H5F2NO B1590068 5,6-Difluorooxindole CAS No. 71294-07-0

5,6-Difluorooxindole

Cat. No.: B1590068
CAS No.: 71294-07-0
M. Wt: 169.13 g/mol
InChI Key: MSOLDJZABLHVER-UHFFFAOYSA-N
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Description

5,6-Difluorooxindole is a fluorinated derivative of oxindole, a significant heterocyclic compound known for its diverse biological activities.

Scientific Research Applications

5,6-Difluorooxindole has a wide range of applications in scientific research:

Future Directions

While specific future directions for 5,6-Difluorooxindole were not found, research on similar compounds, such as 5-fluoro-2-oxindole derivatives, suggests potential applications in the development of novel α-glucosidase inhibitors . This could have implications for the treatment of conditions like diabetes, where controlling postprandial hyperglycemia is important .

Biochemical Analysis

Cellular Effects

Some studies suggest that it may have potential inhibitory activities on α-glucosidase , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5,6-Difluorooxindole is not well-established. Some studies suggest that it may inhibit the α-glucosidase in a reversible and mixed manner

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorooxindole typically involves the fluorination of oxindole derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at room temperature. This method yields difluorinated oxindoles with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques like fluorous solid-phase extraction (FSPE) can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluorooxindole undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxindole derivatives.

    Reduction: Formation of reduced fluorinated indole derivatives.

    Substitution: Halogen exchange reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 5,6-Difluorooxindole stands out due to the presence of two fluorine atoms at specific positions, which significantly enhance its electronic properties and biological activity compared to other fluorinated oxindoles. This makes it a valuable compound for developing new therapeutic agents and studying fluorine’s impact on biological systems .

Properties

IUPAC Name

5,6-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOLDJZABLHVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503417
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-07-0
Record name 5,6-Difluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-(3,4-difluorophenyl)chloroacetamide (14 mmol) and aluminum chloride (54 mmol) was stirred and heated to 200-210 deg C. in a silicon oil bath for 4.5 h. On cooling, 40 mL of ice cold hydrochloric acid was added to the reaction mixture. The solid residue was removed by vacuum filtration and purified by column chromatography with hexane-ethyl acetate (1:1) as eluting solvent. The yield for this step was 40.7%. 1HNMR (300 MHz, in DMSO-d6) δ 10.46 (s, 1H, NH), 7.33 (t, J=8.7 Hz, 1H, Ar—H), 6.82 (q, J=6.9 Hz, 1H, Ar—H), 3.47 (s, 2H, ArCH2CO).
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Synthesis routes and methods II

Procedure details

Reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine followed cyclization with sulfuric acid, in a manner analogous to Parts A and B of Preparation 9, gave 5,6-difluoroisatic, which was reacted with hydrazine hydrate followed by sodium methoxide in ethanol, in a manner analogous to Preparation 7, to give the title compound, m.p. 187°-190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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